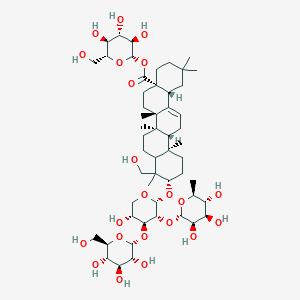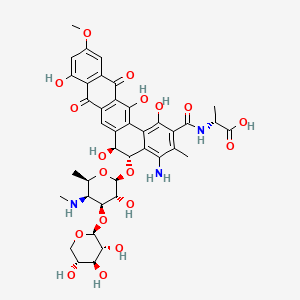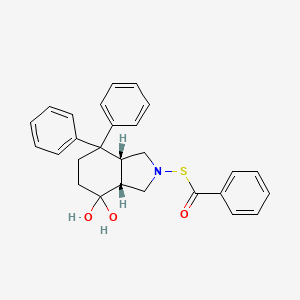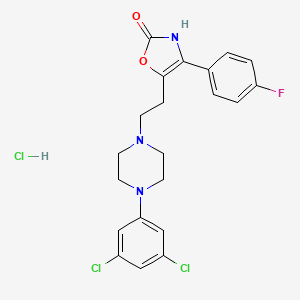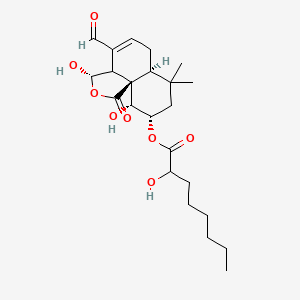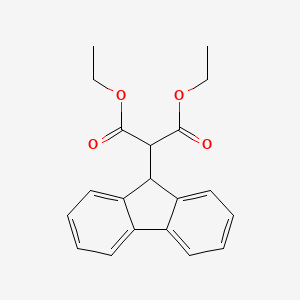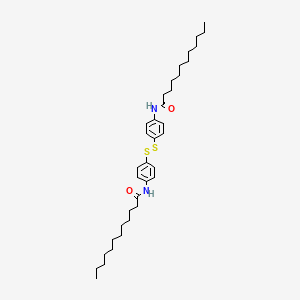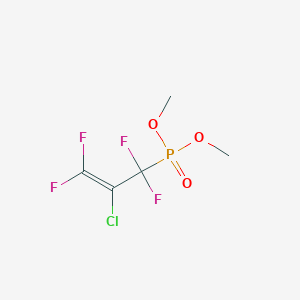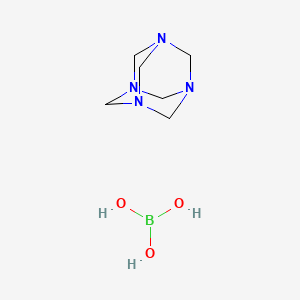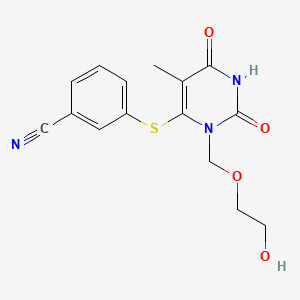
6-((3-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((3-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is a synthetic compound that belongs to the class of nucleoside analogs It is characterized by the presence of a thymine base, a 3-cyanophenylthio group, and a 2-hydroxyethoxy methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine typically involves multiple steps:
Thymine Derivatization: The starting material, thymine, is first derivatized to introduce the 2-hydroxyethoxy methyl group. This can be achieved through a reaction with ethylene oxide under basic conditions.
Thioether Formation: The 3-cyanophenylthio group is introduced via a nucleophilic substitution reaction. This involves reacting the derivatized thymine with 3-cyanophenylthiol in the presence of a suitable base such as sodium hydride.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions. optimizations may be made to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated purification systems, and advanced analytical techniques for monitoring the reaction progress.
化学反应分析
Types of Reactions
6-((3-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various alkylating or acylating agents.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
6-((3-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral and anticancer properties. The compound can inhibit the replication of certain viruses and induce apoptosis in cancer cells.
Biological Studies: It is used as a tool to study nucleoside analog interactions with enzymes and nucleic acids.
Chemical Biology: The compound is employed in the design of probes for studying cellular processes involving nucleosides.
Industrial Applications: It may be used in the development of new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of 6-((3-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine involves its incorporation into nucleic acids, leading to the disruption of normal cellular processes. The compound targets viral polymerases and cellular enzymes, inhibiting their activity and preventing the replication of viral genomes or the proliferation of cancer cells. The presence of the 3-cyanophenylthio group enhances its binding affinity to the target enzymes, increasing its potency.
相似化合物的比较
Similar Compounds
6-Mercaptopurine: Another nucleoside analog used in cancer treatment.
Acyclovir: An antiviral nucleoside analog used to treat herpes infections.
Zidovudine: A nucleoside analog reverse transcriptase inhibitor used in the treatment of HIV.
Uniqueness
6-((3-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is unique due to the presence of the 3-cyanophenylthio group, which enhances its binding affinity and specificity for target enzymes. This makes it a promising candidate for further development as an antiviral or anticancer agent.
属性
CAS 编号 |
137897-80-4 |
|---|---|
分子式 |
C15H15N3O4S |
分子量 |
333.4 g/mol |
IUPAC 名称 |
3-[3-(2-hydroxyethoxymethyl)-5-methyl-2,6-dioxopyrimidin-4-yl]sulfanylbenzonitrile |
InChI |
InChI=1S/C15H15N3O4S/c1-10-13(20)17-15(21)18(9-22-6-5-19)14(10)23-12-4-2-3-11(7-12)8-16/h2-4,7,19H,5-6,9H2,1H3,(H,17,20,21) |
InChI 键 |
WYTLWIIWRNMZTJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


